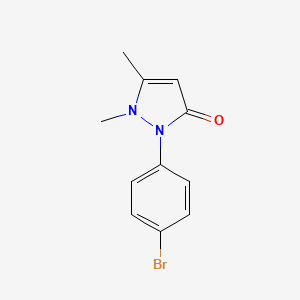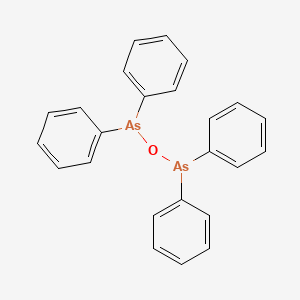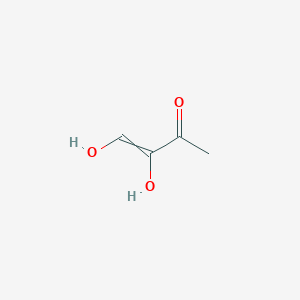
3,4-Dihydroxybut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxybut-3-en-2-one is an organic compound with the molecular formula C4H6O3. It is a small molecule that features both hydroxyl and carbonyl functional groups, making it a versatile intermediate in various chemical reactions. This compound is also known for its role in the biosynthesis of riboflavin (vitamin B2) in certain microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybut-3-en-2-one can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using mild oxidizing agents. Another method includes the aldol condensation of acetaldehyde with glycolaldehyde, followed by oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to facilitate the reaction under milder conditions. This approach not only improves yield but also reduces the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces diols.
Substitution: Produces halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Plays a role in the biosynthesis of riboflavin in microorganisms.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxybut-3-en-2-one involves its interaction with specific enzymes and molecular targets. In the biosynthesis of riboflavin, it acts as a substrate for the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase, which catalyzes its conversion to riboflavin precursors. This process involves the dehydration and rearrangement of the molecule, highlighting its role in essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4-Dihydroxyphenyl)-3-buten-2-one: Similar in structure but contains a phenyl group, making it more complex and less reactive in certain conditions.
3,4-Dihydroxy-2-butanone: Lacks the double bond present in 3,4-Dihydroxybut-3-en-2-one, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of hydroxyl and carbonyl groups, which allows it to participate in a variety of chemical reactions. Its role in riboflavin biosynthesis also sets it apart from other similar compounds, making it a valuable molecule in both biological and chemical research .
Eigenschaften
CAS-Nummer |
5308-52-1 |
|---|---|
Molekularformel |
C4H6O3 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
3,4-dihydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6O3/c1-3(6)4(7)2-5/h2,5,7H,1H3 |
InChI-Schlüssel |
UJQSQFIDYGKTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
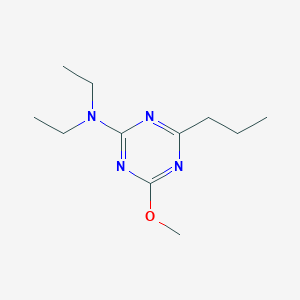
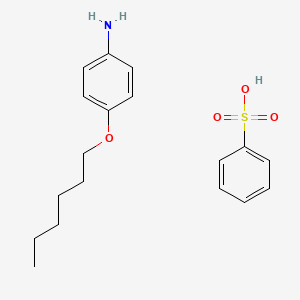
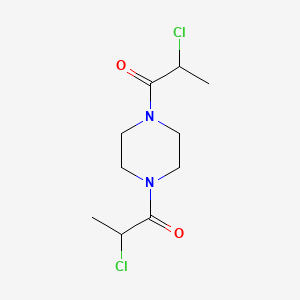

![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
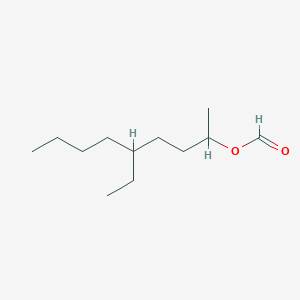
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
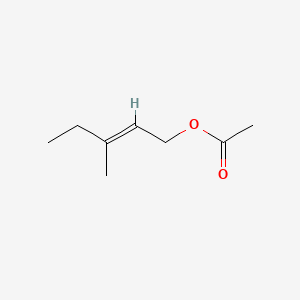
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
